molecular formula C13H20N2O3S2 B2374294 1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol CAS No. 1396850-55-7

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2374294
CAS No.: 1396850-55-7
M. Wt: 316.43
InChI Key: LCQDTENRUHGVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a cyclopropyl group, a thiophene ring, and a piperazine moiety, making it a versatile molecule for scientific research.

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine and thiophene moieties.

    Condensation: The thiophene ring can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions for these reactions include basic or acidic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including neurotransmitter receptors, which can modulate various biological processes . Its effects are mediated through the inhibition or activation of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c16-12(11-3-4-11)10-14-5-7-15(8-6-14)20(17,18)13-2-1-9-19-13/h1-2,9,11-12,16H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDTENRUHGVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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